Mono(n-pentyl) Terephthalate

Description

Contextualization within Terephthalate (B1205515) Chemistry and Polyester (B1180765) Degradation Research

Terephthalates are a class of chemicals derived from terephthalic acid, a primary building block for many polyester plastics, most notably polyethylene (B3416737) terephthalate (PET). researchgate.netinderscienceonline.comcu.edu.eg The chemical recycling and degradation of these polymers are significant areas of research, focusing on breaking them down into constituent monomers and other intermediate compounds. cu.edu.egrsc.org

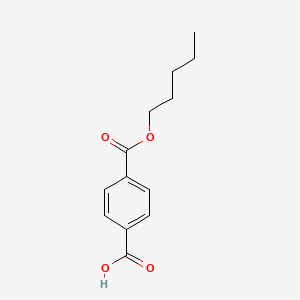

Mono(n-pentyl) terephthalate is a monoester of terephthalic acid, meaning one of the two carboxylic acid groups of terephthalic acid has formed an ester with n-pentanol. impurity.comsciencemadness.org Its structure consists of a pentyl ester group at the para position of a benzoic acid moiety. Research into the synthesis and hydrolysis of such monoesters is crucial for understanding the broader chemistry of terephthalates. sciforum.netgoogle.com

In the context of polyester degradation, the formation of monoesters is a key step. The enzymatic or chemical hydrolysis of PET, for instance, breaks the polymer's ester bonds to yield terephthalic acid (TPA), ethylene (B1197577) glycol (EG), and intermediate products like mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). frontiersin.orgmdpi.comnih.gov this compound represents a structurally similar intermediate that can be formed from terephthalate-containing materials that use pentyl groups or from the environmental esterification of terephthalic acid. The study of such monoesters helps elucidate the mechanisms of polyester depolymerization, including the kinetics and substrate specificity of enzymes like cutinases and lipases that can hydrolyze these materials. nih.govacs.org

Academic Significance of this compound in Environmental and Biological Systems Studies

The academic significance of this compound is most prominent in the fields of environmental science and human biomonitoring. As terephthalate-based plasticizers are increasingly used as substitutes for some regulated ortho-phthalates, understanding their environmental fate and human exposure is a research priority. researchgate.netnih.gov

Metabolites of terephthalate plasticizers, including various monoesters, are considered important biomarkers of exposure. researchgate.netulpgc.es Scientists have developed robust analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to detect and quantify trace amounts of these metabolites in human urine. nih.govnih.gov The presence and concentration of specific terephthalate monoesters can provide valuable data on the extent of human exposure to parent terephthalate compounds from various consumer products. acs.orgnih.gov

Studies on urinary metabolites of di(2-ethylhexyl) terephthalate (DEHTP), a common replacement plasticizer, have shown a rising trend in exposure over the last two decades. nih.gov While these studies focus on metabolites like mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), the analytical frameworks and research questions are directly applicable to other terephthalate monoesters such as this compound. acs.orgmedrxiv.org Investigating these compounds helps build a more comprehensive picture of the human body's burden from plastic-related chemicals and informs our understanding of how these substances are processed and excreted. nih.gov

Furthermore, the development of methods to quantify plastic degradation products in environmental samples like sludge and sediment is an active area of research. dphen1.commdpi.com Identifying and measuring compounds such as this compound can help track the breakdown of plastic waste and assess its distribution in various ecosystems. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-pentoxycarbonylbenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-2-3-4-9-17-13(16)11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) |

InChI Key |

NNDJLMZMBNIBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Routes and Chemical Transformations of Mono N Pentyl Terephthalate

Esterification Methodologies for Mono(n-pentyl) Terephthalate (B1205515) Synthesis

The synthesis of mono(n-pentyl) terephthalate can be achieved through several esterification techniques, each with distinct advantages and reaction conditions. These methods include the direct esterification of terephthalic acid, transesterification from other terephthalate esters, and innovative chemo-enzymatic approaches.

Direct Esterification of Terephthalic Acid with n-Pentanol

Direct esterification is a fundamental method for producing this compound. This process involves the reaction of terephthalic acid with n-pentanol. Typically, this reaction is catalyzed by an acid, such as sulfuric acid, to achieve a reasonable reaction rate. chempedia.info The process is a reversible reaction, and to favor the formation of the monoester, reaction conditions can be manipulated, for instance, by controlling the molar ratio of the reactants.

Historically, the synthesis of monoesters of terephthalic acid has presented challenges due to the tendency to form diesters as the main product. google.com To circumvent this, specific process conditions are essential. For example, refluxing polyethylene (B3416737) terephthalate (PET) with potassium hydroxide (B78521) in 1-pentanol (B3423595) can lead to the formation of terephthalic acid, which can be seen as a precursor step to obtaining the monoester under controlled esterification conditions. udel.edu

Table 1: Key Parameters in Direct Esterification

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | Terephthalic acid and n-pentanol | Equimolar or slight excess of one reactant |

| Catalyst | Acid catalyst (e.g., H₂SO₄) | Catalytic amounts |

| Temperature | Elevated temperatures | Varies depending on catalyst and pressure |

| Pressure | Atmospheric or elevated | Can influence reaction rate and equilibrium |

Transesterification Reactions Involving Terephthalate Precursors

Transesterification, or alcoholysis, is another significant route for synthesizing this compound. mychemblog.com This method utilizes a different ester of terephthalic acid, commonly dimethyl terephthalate (DMT), which reacts with n-pentanol to yield the desired this compound and a byproduct alcohol (methanol in the case of DMT). mychemblog.comresearchgate.net This process is often preferred in industrial settings due to the easier purification of the starting materials. researchgate.net

The reaction is an equilibrium process that can be driven forward by using an excess of the reactant alcohol (n-pentanol) or by removing the lower-boiling alcohol byproduct as it forms. mychemblog.com Various catalysts can be employed, including metal acetates and organometallic compounds. doi.orgresearchgate.net For instance, the transesterification of DMT with 2-ethylhexanol has been studied with a range of heterogeneous catalysts, demonstrating the versatility of this approach. researchgate.net

Table 2: Comparison of Esterification and Transesterification

| Feature | Direct Esterification | Transesterification |

|---|---|---|

| Starting Materials | Terephthalic acid, n-pentanol | Terephthalate ester (e.g., DMT), n-pentanol |

| Byproduct | Water | Alcohol (e.g., Methanol) |

| Catalysts | Strong acids | Acids, bases, metal salts, organometallics |

| Industrial Preference | Used, but can be challenging | Often preferred for purification ease |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis represents a more recent and sustainable approach to producing esters like this compound. This method combines chemical synthesis steps with enzymatic catalysis, often utilizing lipases. frontiersin.orgembrapa.brwur.nl Enzymes offer high selectivity and can operate under milder reaction conditions, reducing the formation of byproducts. frontiersin.org

For example, a chemo-enzymatic process might involve an initial chemical synthesis of a precursor, followed by an enzymatic step to complete the desired transformation. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B (CaLB) has been explored for the synthesis of various polyesters, highlighting the potential for enzymatic catalysis in this field. embrapa.br This approach aligns with the principles of green chemistry by avoiding harsh reagents and high temperatures. researchgate.net

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is characterized by the reactivity of its ester and carboxylic acid functional groups. Key transformation pathways include hydrolytic cleavage and oxidative degradation.

Hydrolytic Cleavage Pathways

Hydrolytic cleavage of the ester bond in this compound results in the formation of terephthalic acid and n-pentanol. This reaction can be catalyzed by acids or bases. Alkaline hydrolysis, for instance, is a common method for the depolymerization of PET, a polymer of terephthalic acid, and proceeds through the cleavage of ester linkages. nih.gov The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov For example, studies on the hydrolysis of PET have shown that the reaction rate increases significantly with temperature. nih.gov

The hydrolysis of this compound is a fundamental reaction that can be utilized in recycling processes or for the synthesis of other terephthalic acid derivatives.

Oxidative Transformation Mechanisms

The aromatic ring and the pentyl group of this compound are susceptible to oxidative transformations. The oxidation of the aromatic ring can lead to the formation of various degradation products. For instance, the photo-oxidation of PET, a related polymer, can produce carboxylic acids, aldehydes, and other compounds through complex radical mechanisms. researchgate.net While specific studies on the oxidative transformation of this compound are less common, the general principles of aromatic and alkyl chain oxidation apply.

The oxidation of the p-xylene (B151628) to terephthalic acid, a key industrial process, involves radical intermediates and can be catalyzed by metal salts like cobalt and manganese. wikipedia.org Similar oxidative pathways could potentially lead to the degradation or further functionalization of this compound under specific conditions.

Nucleophilic Reaction Pathways

This compound, systematically known as 4-(pentoxycarbonyl)benzoic acid, possesses a bifunctional structure with two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the n-pentyl ester and the carbonyl carbon of the carboxylic acid. lgcstandards.com The reactivity at these sites allows for a variety of chemical transformations, driven by the attack of nucleophiles. The specific pathway and reaction products are determined by the nature of the nucleophile, the reaction conditions, and the functional group being targeted.

The two main mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. encyclopedia.pub In SN1 reactions, the rate is dependent only on the substrate concentration and proceeds through a carbocation intermediate. masterorganicchemistry.com In contrast, SN2 reactions are bimolecular, with the rate depending on both the substrate and the nucleophile, and they occur in a single concerted step. encyclopedia.pub For the acyl substitution reactions typical for this compound, the mechanism generally involves a nucleophilic addition-elimination at the carbonyl group.

Reaction at the Ester Functional Group:

The n-pentyl ester group can undergo nucleophilic acyl substitution, where a nucleophile replaces the n-pentanolate leaving group. Common examples of such transformations include hydrolysis, transesterification, and amidation.

Detailed research into the ammonolysis of dimethyl terephthalate (DMT), a structurally similar compound, provides significant insight into the nucleophilic reaction pathways applicable to the ester group of this compound. acs.org Ammonolysis involves the nucleophilic attack of ammonia (B1221849) on the ester's carbonyl carbon. The reaction with DMT proceeds sequentially: ammonia first attacks one ester group to yield the monoamide intermediate, methyl 4-carbamoylbenzoate (MCB). acs.org Subsequently, a second ammonia molecule attacks the remaining ester group to produce terephthalamide (B1206420) (TPD). acs.org This process demonstrates that the ester group is a viable site for nucleophilic attack by amines. The activation energy for the nucleophilic attack of ammonia on the first ester bond of DMT differs from that of the attack on the intermediate, highlighting the electronic influence of the changing substituent on the aromatic ring. acs.org

Research findings on the kinetics of DMT ammonolysis in methanol (B129727) can serve as a model for the analogous reaction with this compound.

Table 1: Kinetic Parameters for the Ammonolysis of Dimethyl Terephthalate (DMT) at 100 °C

| Reaction Step | Pseudo First-Order Rate Constant (k') | Activation Energy (Ea) |

|---|---|---|

| DMT → MCB | 0.25 ± 0.02 h⁻¹ | 27.9 ± 2.2 kJ/mol |

| MCB → TPD | 0.11 ± 0.02 h⁻¹ | 37.3 ± 3.3 kJ/mol |

This data is derived from studies on dimethyl terephthalate and serves as a model for the reactivity of the ester group in this compound. acs.org

Reaction at the Carboxylic Acid Functional Group:

The carboxylic acid moiety presents another active site for nucleophilic reactions. A primary transformation involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the compound with a reagent like thionyl chloride (SOCl₂). cu.edu.eg The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols (to form a different ester), amines (to form amides), and water (hydrolysis back to the carboxylic acid).

Furthermore, the carboxylic acid itself can react directly with nucleophiles under certain conditions. For instance, in the presence of an acid catalyst, it can undergo esterification with an alcohol. The Henkel process, while not commercially standard for this specific compound, demonstrates the principle of carboxylate group rearrangement under thermal conditions with catalysts, indicating the potential for complex transformations involving the carboxylate group. wikipedia.org

Mechanistic Studies on the Environmental and Biological Degradation of Mono N Pentyl Terephthalate and Analogues

Microbial Biodegradation Pathways of Terephthalate (B1205515) Monoesters

The biodegradation of terephthalate monoesters, which are intermediate products in the breakdown of polyethylene (B3416737) terephthalate (PET), is a critical step in the complete mineralization of these synthetic polymers. nih.govnih.gov Microorganisms have evolved sophisticated enzymatic systems to utilize these compounds as carbon and energy sources. nih.gov

Numerous studies have isolated and characterized specific microbial strains and synergistic consortia capable of degrading PET and its monomeric and oligomeric derivatives, including terephthalate monoesters. These microorganisms are often found in environments contaminated with plastics, such as recycling facilities and petroleum-polluted soils. nih.govasm.org

Key to this process is the ability of microorganisms to first adhere to the surface of the plastic and secrete extracellular enzymes. nih.gov The bacterium Ideonella sakaiensis 201-F6, isolated from a PET bottle recycling facility, is a notable example, capable of using PET as its major carbon source. nih.govresearchgate.net Other identified bacteria include species from the genera Bacillus, Pseudomonas, Rhodococcus, and Delftia. nih.govmdpi.com For instance, Delftia sp. WL-3 has been shown to effectively degrade diethyl terephthalate, a related diester. nih.gov

Often, consortia of different bacterial species exhibit synergistic degradation capabilities exceeding those of individual strains. asm.orgfrontiersin.org A consortium composed of Paraburkholderia fungorum, Ralstonia pickettii, Achromobacter sp., and Pseudomonas fluorescens demonstrated the ability to rapidly metabolize terephthalic acid (TPA), the backbone of terephthalate esters. mdpi.com Similarly, consortia of Pseudomonas and Bacillus species isolated from petroleum-polluted soils have shown cooperative degradation of PET. asm.org

Below is an interactive table summarizing microbial strains and consortia involved in the degradation of terephthalate esters.

| Microbial Strain/Consortium | Source of Isolation | Key Degradation Capability |

| Ideonella sakaiensis 201-F6 | PET recycling facility sediment | Degrades PET to monomers. nih.gov |

| Delftia sp. WL-3 | Not specified | Degrades diethyl terephthalate (DET). nih.gov |

| Rhodococcus jostii RHA1 | Soil | Degrades a variety of aromatic compounds, including TPA. frontiersin.orgnih.gov |

| Xanthomonas sp. HY-74 & Bacillus sp. HY-75 | Insect gut | Degrades PET into TPA. mdpi.com |

| Pseudomonas and Bacillus spp. Consortium | Petroleum-polluted soil | Synergistically degrades PET. asm.org |

| P. fungorum, R. pickettii, Achromobacter sp., P. fluorescens Consortium | Not specified | Rapidly metabolizes TPA. mdpi.com |

The microbial breakdown of terephthalate monoesters is a multi-step process involving initial hydrolysis of the ester bond followed by the cleavage of the aromatic ring.

The initial and rate-limiting step in the biodegradation of terephthalate esters is the enzymatic hydrolysis of the ester linkages. nih.gov This reaction is catalyzed by a range of enzymes belonging to the hydrolase class, including esterases, lipases, and cutinases. nih.govmdpi.com For a monoester like mono(n-pentyl) terephthalate, this step would yield terephthalic acid and n-pentanol.

These enzymes, often referred to as PET hydrolases, exhibit a standard α/β hydrolase fold and a classic catalytic triad (B1167595) of serine, histidine, and aspartic acid residues. nih.govfrontiersin.org The mechanism involves a nucleophilic attack by the serine residue on the ester bond of the substrate. frontiersin.org

Specific enzymes have been identified with high efficiency and specificity. For example, Ideonella sakaiensis produces two key enzymes: PETase (EC 3.1.1.101) and MHETase (EC 3.1.1.102). frontiersin.orgfrontiersin.org PETase breaks down PET into mono-(2-hydroxyethyl) terephthalate (MHET), and MHETase then hydrolyzes MHET into TPA and ethylene (B1197577) glycol. frontiersin.orgfrontiersin.orgresearchgate.net MHETase is noted for its high specificity towards MHET, with little activity on other ester compounds. frontiersin.org Similarly, carboxylesterases like TfCa from Thermobifida fusca can hydrolyze PET intermediates such as MHET and its diester counterpart, BHET. nih.govacs.org Cutinases, such as one isolated from a leaf-branch compost metagenome (LCC), are also effective in hydrolyzing a broad range of ester bonds, including those in PET. nih.gov

The table below details key enzymes involved in the hydrolysis of terephthalate esters.

| Enzyme | EC Number | Microbial Source | Function |

| PETase | 3.1.1.101 | Ideonella sakaiensis | Hydrolyzes PET to mono-(2-hydroxyethyl) terephthalate (MHET). frontiersin.orgfrontiersin.org |

| MHETase | 3.1.1.102 | Ideonella sakaiensis | Hydrolyzes MHET to terephthalic acid (TPA) and ethylene glycol (EG). frontiersin.orgfrontiersin.org |

| Cutinase | 3.1.1.74 | e.g., Humicola insolens, Thermobifida fusca | Hydrolyzes ester bonds in PET and other polyesters. nih.govfrontiersin.org |

| Carboxylesterase | 3.1.1.1 | e.g., Thermobifida fusca | Hydrolyzes PET oligomers including MHET and BHET. nih.govnih.gov |

Following the hydrolysis of the ester bond, the resulting terephthalic acid (TPA) is transported into the microbial cell for further catabolism. pnas.org The aromatic ring of TPA is highly stable and requires specialized enzymatic pathways for its cleavage. The central strategy employed by aerobic bacteria is the initial dihydroxylation of the aromatic ring, which prepares it for subsequent fission. pnas.orgnrel.gov

The catabolism of TPA converges on the key intermediate protocatechuic acid (PCA). nih.govnrel.gov This conversion is initiated by a multi-component enzyme system called terephthalate dioxygenase (TPADO). pnas.orgnrel.gov TPADO, a Rieske-type oxygenase, catalyzes the cis-dihydroxylation of TPA to produce 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate (DCD). pnas.orgnrel.gov This product is then converted to PCA by a dehydrogenase. nrel.gov

Once formed, PCA is funneled into common metabolic pathways. The aromatic ring of PCA is cleaved by other dioxygenases, and the resulting linear products are ultimately metabolized through central pathways like the tricarboxylic acid (TCA) cycle to generate energy and cellular biomass. frontiersin.org

Elucidation of Enzymatic Systems and Metabolic Fluxes

Abiotic Degradation Mechanisms in Environmental Systems

In addition to microbial action, terephthalate esters are subject to abiotic degradation processes in the environment, primarily driven by ultraviolet (UV) radiation from sunlight.

Photodegradation involves the absorption of UV light by the molecule, leading to photochemical reactions that break chemical bonds. frontiersin.org For terephthalate esters, both the ester linkage and the aromatic ring are susceptible to photodegradation. The process is influenced by environmental factors such as humidity and temperature. mdpi.com

Exposure to UV radiation initiates photo-oxidation reactions, leading to chain scission of the polymer backbone in compounds like PET. frontiersin.orgmdpi.com This process often follows Norrish type I reaction pathways, which involve the cleavage of the C-O bond in the ester group. nih.govmdpi.com This bond scission results in a decrease in molecular weight and an increase in the concentration of carboxylic acid end groups. frontiersin.org The formation of carboxylic acid groups from PET degradation can be monitored by an increase in the infrared absorbance peak around 1685 cm⁻¹, while the cleavage of the ester bond is seen as a decrease in the peak at approximately 1713 cm⁻¹. mdpi.comnih.gov

The photodegradation of the aromatic ring can also occur, leading to the formation of hydroxylated species, such as hydroxy-substituted terephthalates. researchgate.net Over time, these reactions lead to the physical embrittlement and discoloration of materials like PET. frontiersin.org The primary products of PET hydrolysis initiated by high-humidity environments are terephthalic acid (TPA) and ethylene glycol (EG). mdpi.com Further degradation can produce volatile products, including carbon monoxide (CO) and carbon dioxide (CO₂). frontiersin.org

The kinetics of photodegradation for various phthalate (B1215562) esters have been studied, showing that the degradation rates are dependent on the specific chemical structure and the environmental medium (e.g., water, organic solvents). nih.gov

The table below lists common products identified from the photodegradation of terephthalate esters.

| Degradation Product | Formation Mechanism |

| Carboxylic Acid End Groups | Cleavage of ester linkages via photo-oxidation. frontiersin.orgmdpi.comnih.gov |

| Terephthalic Acid (TPA) | Hydrolysis of ester linkages, promoted by high humidity. mdpi.com |

| Carbon Monoxide (CO) & Carbon Dioxide (CO₂) | Further oxidation and breakdown of the polymer structure. frontiersin.org |

| Hydroxylated Aromatic Species | Photo-oxidation of the aromatic ring. researchgate.net |

Hydrolytic Degradation Under Varying Environmental Conditions

The chemical stability of this compound is primarily dictated by the susceptibility of its ester linkage to hydrolysis. This reaction involves the cleavage of the ester bond by a water molecule, yielding terephthalic acid and n-pentanol. The rate and extent of this degradation pathway are significantly influenced by environmental factors such as temperature, pH, and humidity.

Generally, the hydrolysis of terephthalate esters is a slow process under neutral environmental conditions but can be accelerated by temperature and the presence of acidic or alkaline catalysts. researchgate.net High-humidity environments promote hydrolysis, as water molecules are essential for breaking down the ester linkages. mdpi.com Studies on the degradation of polyethylene terephthalate (PET), a polymer composed of repeating terephthalate ester units, show that increasing temperature significantly enhances the rate of hydrolysis. mdpi.comifremer.fr For instance, research on PET has demonstrated that temperatures above its glass transition temperature are particularly effective in accelerating hydrolytic degradation. nih.gov While this compound is a smaller molecule, the same principles apply, with higher temperatures providing the necessary activation energy to facilitate the cleavage of the ester bond. ifremer.fr

The pH of the surrounding medium is another critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. researchgate.net Alkaline hydrolysis, in particular, is known to be an effective method for the depolymerization of PET, yielding terephthalic acid salts. researchgate.net This suggests that in environments with elevated pH, the degradation of this compound would be more pronounced compared to neutral conditions. Conversely, acid-catalyzed hydrolysis also occurs, although the reaction rates may differ. researchgate.net The process of abiotic degradation, including hydrolysis, results in the shortening of the polymer chain or, in this case, the breakdown of the monoester into its constituent acid and alcohol. ccspublishing.org.cn

Table 1: Factors Influencing Hydrolytic Degradation of Terephthalate Esters

| Factor | Effect on Hydrolysis Rate | Description |

|---|---|---|

| Temperature | Increases | Higher temperatures provide the activation energy needed for the cleavage of the ester bond. Degradation is more efficient at temperatures above the glass transition temperature for polymers like PET. ifremer.frnih.gov |

| pH | Increases under acidic or alkaline conditions | Both acids and bases act as catalysts for the hydrolysis reaction. Alkaline conditions are particularly effective for breaking down terephthalate esters. researchgate.net |

| Humidity | Increases | Water is a reactant in the hydrolysis process. Higher humidity ensures a greater availability of water molecules to facilitate the reaction. mdpi.com |

Biotransformation in Isolated Cellular Systems (In Vitro and Ex Vivo Models)

The biotransformation of this compound in biological systems is a critical area of study for understanding its metabolic fate. In vitro and ex vivo models, such as isolated cellular systems, provide a controlled environment to investigate the specific enzymatic processes involved in its degradation. These studies typically focus on enzymatic hydrolysis, oxidative metabolism, and subsequent conjugation reactions.

Enzymatic Hydrolysis in Cellular Homogenates (e.g., Liver Microsomes, Intestinal Homogenates)

The initial and primary metabolic step for many phthalate and terephthalate esters is enzymatic hydrolysis. nih.gov This reaction is predominantly catalyzed by a class of enzymes known as carboxylesterases (CES), which are abundant in tissues like the liver and intestine. nih.gov In vitro studies using cellular homogenates, such as liver microsomes, have been instrumental in elucidating this process for analogous compounds. For example, the hydrolysis of butylbenzyl phthalate (BBzP) into its monoesters, monobutyl phthalate and monobenzyl phthalate, has been demonstrated in the liver microsomes of various species, including humans. nih.gov

These carboxylesterases catalyze the addition of water to the ester group, resulting in the formation of a carboxylic acid (terephthalic acid) and an alcohol (n-pentanol). nih.gov The products of this hydrolysis are generally more polar than the parent ester, which increases their water solubility and facilitates subsequent metabolic steps and eventual elimination. nih.gov The activity of these enzymes can vary between species and tissues. Human liver microsomes are known to express high levels of carboxylesterases like hCE1 and hCE2, which are responsible for metabolizing a wide range of ester-containing compounds. nih.gov It is therefore anticipated that this compound would be readily hydrolyzed by these enzymes in liver and intestinal homogenates. Studies on PET degradation intermediates have also identified carboxylesterases capable of hydrolyzing monoesters like mono-(2-hydroxyethyl)-terephthalate (MHET), further supporting the role of this enzyme class in the breakdown of terephthalate monoesters. nih.govsemanticscholar.orgresearchgate.net

Oxidative Metabolic Pathways and Metabolite Identification (e.g., Side-Chain Oxidation)

Following or concurrent with enzymatic hydrolysis, the alkyl side-chain of phthalate and terephthalate monoesters can undergo oxidative metabolism. This is a Phase I biotransformation process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver. mdpi.comepa.gov These enzymes catalyze the introduction of functional groups, such as hydroxyl groups, onto the carbon backbone of the molecule. mdpi.com

For this compound, the n-pentyl side chain is the primary target for oxidative attack. Studies on the metabolism of di-n-pentyl phthalate (DPP) in rats provide a strong model for the expected oxidative pathways. nih.gov After DPP is hydrolyzed to mono-n-pentyl phthalate (MPP), the pentyl chain undergoes further oxidation. The predominant urinary metabolite identified was mono(4-hydroxypentyl) phthalate (MHPP), which is the product of ω-1 hydroxylation (oxidation at the carbon atom adjacent to the terminal methyl group). nih.gov

Other oxidative metabolites are also formed, indicating a cascade of reactions. For instance, the hydroxylated intermediate can be further oxidized to a ketone, forming mono(4-oxopentyl) phthalate (MOPP), or to a carboxylic acid, leading to the formation of mono(4-carboxybutyl) phthalate (MCBP). nih.gov These oxidative steps increase the polarity of the molecule, preparing it for Phase II conjugation and excretion. nih.gov Computational studies on other phthalates confirm that aliphatic hydroxylation is a key reaction pathway catalyzed by CYP enzymes. mdpi.com

Table 2: Potential Oxidative Metabolites of this compound (Based on Di-n-pentyl Phthalate Metabolism)

| Parent Compound | Metabolic Pathway | Potential Metabolite | Abbreviation | Reference |

|---|---|---|---|---|

| This compound | ω-1 Hydroxylation | Mono(4-hydroxypentyl) terephthalate | MHPTP | nih.gov |

| Mono(4-hydroxypentyl) terephthalate | Oxidation of alcohol | Mono(4-oxopentyl) terephthalate | MOPTP | nih.gov |

| Mono(4-hydroxypentyl) terephthalate | Oxidation to carboxylic acid | Mono(4-carboxybutyl) terephthalate | MCBTP | nih.gov |

Phase II Conjugation Mechanisms (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. nih.gov For phthalate monoesters and their oxidized metabolites, the most significant Phase II reaction is glucuronidation. nih.govresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver and intestine. nih.govnih.govcapes.gov.br

UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a suitable functional group on the substrate, such as a hydroxyl or carboxylic acid group. nih.gov Both the parent monoester, this compound (via its carboxylic acid group), and its hydroxylated metabolites are potential substrates for UGT enzymes. Studies on mono(2-ethylhexyl) phthalate (MEHP) have identified several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7 in the liver, and UGT1A8, UGT1A9, and UGT1A10 in the intestine, that are capable of catalyzing its glucuronidation. nih.gov

The formation of these glucuronide conjugates is a critical detoxification step, as it not only enhances elimination but also generally reduces the biological activity of the metabolites. nih.gov The extent of glucuronidation can vary depending on the specific monoester. For more lipophilic monoesters, a significant portion is excreted as the glucuronide conjugate. nih.gov Therefore, it is expected that this compound and its oxidized metabolites would undergo extensive glucuronidation in relevant in vitro systems containing active UGT enzymes.

Advanced Analytical Methodologies for the Characterization and Quantification of Mono N Pentyl Terephthalate

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of terephthalate (B1205515) metabolites due to their low volatility and polar nature. nih.gov HPLC, particularly when coupled with mass spectrometry, allows for the direct analysis of aqueous samples with minimal sample preparation. nih.gov The separation is typically achieved using reverse-phase columns, where a nonpolar stationary phase is used with a polar mobile phase.

In a typical HPLC setup for phthalate (B1215562) and terephthalate metabolites, a C18 column is often employed. The mobile phase usually consists of a gradient mixture of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). dphen1.com This gradient elution allows for the effective separation of a wide range of metabolites with varying polarities. For instance, studies on related terephthalate metabolites have successfully used isotopic dilution HPLC/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) for quantification in human urine. nih.gov

Table 1: Illustrative HPLC Parameters for Terephthalate Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Program | A time-based gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Detector | Mass Spectrometer (MS) or UV Detector |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of phthalate and terephthalate esters. gcms.cz Due to the low volatility of Mono(n-pentyl) Terephthalate, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) ether. This step enhances the compound's thermal stability and chromatographic performance.

The separation in GC is achieved based on the analyte's boiling point and its interaction with the stationary phase of the capillary column. A variety of stationary phases can be used, with 5%-phenyl-methylpolysiloxane (e.g., DB-5ms) being common for phthalate analysis. oregonstate.edu The selection of the column is crucial to resolve isomers and other structurally similar compounds that may be present in the sample. gcms.cz GC coupled with a mass spectrometer (GC-MS) provides excellent sensitivity and selectivity for quantification. oregonstate.edu

Table 2: Typical GC Parameters for Phthalate Ester Analysis (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5%-Phenyl-methylpolysiloxane or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 290 °C |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 300°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Mass Spectrometry (MS) Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the detection and identification of this compound, offering unparalleled sensitivity and specificity. When coupled with a chromatographic system (LC-MS or GC-MS), it provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products.

The ionization technique is a critical aspect of the MS analysis. For LC-MS applications, Electrospray Ionization (ESI) is commonly used, typically in the negative ion mode for acidic compounds like this compound, which readily forms a [M-H]⁻ ion. nih.gov For GC-MS, Electron Ionization (EI) is the standard, producing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis, making it the gold standard for quantifying trace levels of metabolites in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a highly specific signal for the target analyte, minimizing interferences from the sample matrix. dphen1.com The transition from a specific precursor ion to a characteristic product ion is used for quantification. For terephthalate esters, the fragmentation patterns can help distinguish them from their ortho-phthalate isomers. Precursor ion scans, looking for common fragments like the phthalic anhydride (B1165640) ion at m/z 149 in positive mode, can also be used to screen for a wide range of related compounds. sciforum.net

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FTICR), provides highly accurate mass measurements (typically with errors <5 ppm). thermofisher.com This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites and degradation products without the need for authentic reference standards. chemrxiv.org

In the context of terephthalate research, HRMS can be used to analyze the complex mixture of oligomers and degradation products resulting from the breakdown of polyethylene (B3416737) terephthalate (PET). chemrxiv.org By providing the exact mass of a detected ion, HRMS can confidently identify this compound and distinguish it from other compounds with the same nominal mass, thus enabling comprehensive metabolite profiling in exposure studies. thermofisher.com

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

While chromatographic and mass spectrometric techniques are primary for quantification, spectroscopic methods provide fundamental structural information about the molecule. These techniques are crucial for the unambiguous identification of a synthesized standard of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, allowing for the identification of the aromatic protons on the terephthalate ring and the aliphatic protons of the n-pentyl chain. ¹³C NMR provides corresponding information about the carbon skeleton. spectrabase.com For this compound, characteristic chemical shifts would be expected for the carboxyl carbons, the ester carbonyl carbon, the aromatic carbons, and the distinct carbons of the pentyl group. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the carboxylic acid group, C-H stretching bands for the aliphatic pentyl chain, a strong C=O stretching band for the ester and carboxylic acid groups, and C=C stretching bands associated with the aromatic ring. elixirpublishers.commdpi.com FTIR is particularly useful in studying the degradation of parent polyesters like PET, where the appearance of hydroxyl and carbonyl groups can be monitored. mdpi.com

Table 3: Key Compound Names

| Compound Name |

|---|

| This compound |

| Di(n-pentyl) terephthalate |

| Polyethylene terephthalate (PET) |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Mono(n-pentyl) Phthalate |

| ¹H NMR |

| ¹³C NMR |

Isotope Dilution and Internal Standard Quantification Methodologies

The accurate quantification of this compound (MnPT), a monoester of terephthalic acid, in complex sample matrices necessitates advanced analytical techniques that can correct for analyte loss during sample preparation and account for instrumental variability. The use of internal standards is a cornerstone of precise quantification in chromatography and mass spectrometry. chromatographyonline.com An internal standard is a compound chemically similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and blank before processing. chromatographyonline.com By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample handling, extraction, and injection can be effectively normalized. chromatographyonline.com

For the highest level of accuracy in mass spectrometry-based methods, isotope dilution mass spectrometry (IDMS) is the preferred methodology. nih.gov This technique employs a stable isotope-labeled (SIL) version of the analyte as the internal standard. nih.gov These SIL standards, such as Deuterium- or Carbon-13-labeled MnPT, are ideal because they share nearly identical physicochemical properties (e.g., polarity, solubility, and ionization efficiency) with their native, unlabeled counterpart. Consequently, the SIL standard experiences the same matrix effects and procedural losses as the target analyte, providing a robust and accurate correction factor. nih.gov For instance, Mono-n-pentyl phthalate-3,4,5,6-d4, a deuterated form of a structural isomer, is a commercially available SIL standard that can be used for these purposes. lgcstandards.commedchemexpress.comesslabshop.com

The general workflow for IDMS involves:

Adding a precise amount of the SIL internal standard to the unknown sample at the earliest stage of preparation.

Co-extracting the native analyte and the SIL internal standard from the sample matrix.

Analyzing the extract using a mass spectrometric detector (e.g., LC-MS/MS).

Quantifying the native analyte by calculating the ratio of its signal intensity to that of the known concentration of the SIL internal standard.

This approach significantly enhances the precision and accuracy of the measurement by mitigating errors from matrix interference and variations in instrument response. nih.gov When a specific SIL standard for the analyte is unavailable, a structurally similar labeled compound may be used, although this may not provide the same level of accuracy as a true isotope dilution approach.

Table 1: Common Internal Standards for Phthalate and Terephthalate Monoester Analysis

| Internal Standard | Label Type | Application Notes | CAS Number |

|---|---|---|---|

| Mono-n-pentyl phthalate-3,4,5,6-d4 | Deuterium (d4) | Structurally similar labeled standard suitable for isotope dilution methods for analyzing related monoesters. | 1794756-28-7 |

| ¹³C₄-Mono-n-butyl phthalate (¹³C₄-MBP) | Carbon-13 | Commonly used for the quantification of short-chain phthalate monoesters in biological samples like urine. chromatographyonline.com | N/A |

| ¹³C₄-Mono-2-ethylhexyl phthalate (¹³C₄-MEHP) | Carbon-13 | Used as an internal standard for the primary metabolite of the widely used plasticizer DEHP. chromatographyonline.com | N/A |

| ¹³C₄-Monobenzyl phthalate (¹³C₄-MBzP) | Carbon-13 | Applied in methods analyzing for the metabolite of butylbenzyl phthalate (BBzP). chromatographyonline.com | N/A |

Sample Preparation and Matrix Effects in Diverse Analytical Samples

The analysis of this compound from diverse sources, such as environmental media (water, soil, air) and biological specimens (urine, serum), requires meticulous sample preparation to isolate the analyte from interfering substances. The complexity of the sample matrix can significantly impact the accuracy and sensitivity of analytical methods, primarily through what are known as matrix effects. nih.gov

Matrix effects are defined as the alteration (suppression or enhancement) of the analyte's ionization efficiency in a mass spectrometer's ion source due to the presence of co-eluting components from the sample. nih.gov For example, salts, pigments, and endogenous lipids in a urine sample can interfere with the process of converting the MnPT molecule into a gas-phase ion, leading to an underestimation of its true concentration. nih.gov

To overcome these challenges, a robust sample preparation protocol is essential. Common techniques aim to clean up the sample and concentrate the analyte.

Solid-Phase Extraction (SPE): This is a widely used technique for preparing liquid samples like water and urine. nih.govmdpi.commdpi.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent while matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. mdpi.commdpi.com For phthalate monoesters, hydrophilic-lipophilic balanced (HLB) or C18 sorbents are frequently employed. mdpi.com

Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned from the aqueous sample matrix into an immiscible organic solvent. This method is effective but can be labor-intensive and may require larger volumes of organic solvents.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, maximizing the surface area for rapid analyte transfer. researchgate.net

The choice of sample preparation method depends heavily on the matrix type. For instance, analyzing urine for phthalate metabolites often requires an initial enzymatic deconjugation step to cleave glucuronide conjugates before proceeding to SPE. researchgate.net For solid samples like soil or dust, an initial solvent extraction is necessary to transfer the analyte into a liquid phase before cleanup.

Mitigating matrix effects is crucial for reliable quantification. The most effective strategy is the use of a stable isotope-labeled internal standard, as discussed in the previous section, which co-elutes with the analyte and experiences the same ionization suppression or enhancement. nih.gov Other strategies include optimizing chromatographic separation to resolve the analyte from interfering compounds and using matrix-matched calibration standards, where standards are prepared in a blank matrix extract to mimic the sample's composition. waters.com

Table 2: Sample Preparation Methods and Matrix Considerations for Terephthalate/Phthalate Analysis

| Sample Matrix | Common Preparation Technique(s) | Potential Matrix Interferences | Mitigation Strategy |

|---|---|---|---|

| Urine | Enzymatic Deconjugation followed by Solid-Phase Extraction (SPE) chromatographyonline.comresearchgate.net | Urea, salts, endogenous organic acids, creatinine. | Isotope dilution, SPE cleanup, chromatographic separation. nih.gov |

| Water (Environmental) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.govmdpi.com | Humic acids, fulvic acids, dissolved organic matter, salts. | SPE with appropriate sorbent, matrix-matched calibrants. mdpi.com |

| Soil/Sediment | Pressurized Liquid Extraction (PLE), Ultrasonic Extraction, followed by SPE cleanup | Lipids, humic substances, complex organic matter. | Multi-step cleanup (e.g., SPE), Gel Permeation Chromatography (GPC). |

| Air | Sorbent Tube Sampling followed by Solvent Desorption nih.gov | Other semi-volatile organic compounds (SVOCs), particulate matter. | Selective sorbent material, thermal desorption optimization. nih.gov |

Biological Interactions and Mechanistic Research on Terephthalate Monoesters Excluding Toxicity Profiles and Clinical Outcomes

Molecular Mechanisms of Biological Interaction

The molecular interactions of terephthalate (B1205515) monoesters are complex and are understood to involve several mechanisms, including endocrine disruption, receptor-ligand interactions, and impacts on cellular structures.

While direct studies on Mono(n-pentyl) Terephthalate are limited, research on related phthalates suggests potential endocrine-disrupting mechanisms. Phthalates can interfere with the normal functioning of the thyroid system by disrupting gene expression in the hypothalamic-pituitary-thyroid (HPT) axis and altering metabolic activity frontiersin.org. The mechanisms of disruption include inhibiting the binding of the T3 hormone to its protein and acting as antagonists to thyroid receptors, thereby affecting their transcriptional activity frontiersin.org. Some plastic-associated chemicals have been shown to reduce circulating levels of thyroid hormones by affecting T4 binding frontiersin.org.

Furthermore, some endocrine-disrupting chemicals can interfere with the negative feedback mechanism of the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting the binding of estrogen to its receptor frontiersin.org. It is important to note that polyethylene (B3416737) terephthalate (PET), the parent polymer of terephthalate esters, has been identified as a potential source of endocrine disruptors that can leach from plastic containers nih.govresearchgate.net.

The interaction of terephthalate and phthalate (B1215562) monoesters with various cellular receptors can modulate signaling pathways. For instance, phthalates have been shown to interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways, which can, in turn, modulate gene expression nih.gov.

While specific studies on this compound are not available, research on other plastic-associated chemicals demonstrates interference with hormone action. For example, Bisphenol A (BPA) can impair thyroid function by inhibiting the binding of T3 to its receptor and suppressing the transcriptional activity mediated by thyroid hormone receptors frontiersin.org.

In vitro studies on related phthalate monoesters have provided insights into their effects on cellular ultrastructure. A study on mono-n-pentyl phthalate (MPP), a structural analogue of this compound, investigated its effects on the ultrastructure of rat Sertoli cells in co-culture with germ cells. Treatment with MPP resulted in alterations to the configuration of the plasma membrane, leading to the formation of long, thin cytoplasmic processes known as filopodia nih.gov. These changes were associated with modifications in microfilament distribution and an increased density of ribosomes, smooth endoplasmic reticulum, and the Golgi complex nih.gov.

Similarly, in vivo studies with di-n-pentyl phthalate (DPP), the parent diester of MPP, showed significant changes in the Sertoli cell ultrastructure, including extensive convolutions in the basal plasma membranes and retraction of lateral processes surrounding germ cells nih.govnih.gov. The mitochondria within the Sertoli cells were observed to be enlarged nih.gov. These ultrastructural changes were noted to be restricted to specific stages of the spermatogenic cycle nih.gov. The parallels between the in vivo and in vitro findings suggest a comparable response of the Sertoli cell in both environments and point towards a shared mechanism of toxicity among these related monoesters nih.gov.

Table 1: Ultrastructural Changes Induced by Mono-n-pentyl Phthalate (MPP) in Rat Sertoli Cells (In Vitro)

| Cellular Component | Observed Ultrastructural Changes |

| Plasma Membrane | Formation of long, thin cytoplasmic processes (filopodia) nih.gov |

| Microfilaments | Altered distribution nih.gov |

| Ribosomes | Increased density nih.gov |

| Smooth Endoplasmic Reticulum | Increased density nih.gov |

| Golgi Complex | Increased density nih.gov |

Comparative Mechanistic Studies with Related Monoesters (Terephthalates and Phthalates)

Comparative studies between different terephthalate and phthalate monoesters are crucial for understanding their structure-activity relationships and species-specific responses.

The biological activity of phthalate and terephthalate monoesters is influenced by their chemical structure. In the study comparing mono-(2-ethylhexyl) phthalate (MEHP) and mono-n-pentyl phthalate (MPP), while the qualitative ultrastructural changes in Sertoli cells were similar for both compounds, MEHP was found to be effective at lower concentrations than MPP nih.gov. This suggests that the structure of the alkyl side chain plays a significant role in the potency of the monoester. The similarity in the in vitro response to these two different monoesters also suggests a shared mechanism of action nih.gov.

The biological effects of phthalate monoesters can exhibit significant species-specific differences. For example, a study on monoisononylphthalate (MINP) demonstrated marked differences in the responses of rat and human hepatocytes nih.gov. In rat hepatocytes, MINP induced a concentration-dependent increase in peroxisomal beta-oxidation, suppression of apoptosis, and induction of DNA synthesis nih.gov. In stark contrast, MINP did not produce these effects in human hepatocytes nih.gov. These findings highlight that rodents may be more responsive to the effects of certain phthalate esters than humans, underscoring the importance of considering species differences when extrapolating experimental data nih.gov.

Table 2: Comparative In Vitro Effects of Monoisononylphthalate (MINP) on Rat and Human Hepatocytes

| Effect | Rat Hepatocytes | Human Hepatocytes |

| Peroxisomal Beta-Oxidation | Concentration-dependent induction nih.gov | No induction nih.gov |

| Apoptosis | Concentration-dependent suppression nih.gov | No suppression nih.gov |

| DNA Synthesis | Concentration-dependent induction nih.gov | No induction nih.gov |

Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation of this compound's Biological Interactions

The investigation into the biological interactions of terephthalate monoesters, such as this compound, at the cellular and molecular level is crucial for understanding their potential mechanisms of action. Advanced in vitro and ex vivo models provide controlled environments to dissect these interactions, offering insights that are complementary to whole-organism studies. These models are instrumental in elucidating the direct effects of these compounds on cellular structures, biochemical pathways, and enzymatic activities, as well as in predicting their interactions with biological macromolecules through computational approaches.

Cell Culture Systems for Investigating Cellular and Molecular Responses

Primary cell cultures and established cell lines are powerful tools for examining the direct effects of chemical compounds on specific cell types, allowing for the detailed analysis of cellular and subcellular responses. While direct studies on this compound are limited, research on structurally similar compounds, such as Mono-n-pentyl phthalate (MPP), provides a framework for potential investigative approaches.

A notable study utilizing primary co-cultures of rat Sertoli and germ cells investigated the ultrastructural changes induced by MPP. nih.gov These findings offer a model for how cell culture systems can be employed to study the effects of terephthalate monoesters. In this research, Sertoli cells were chosen due to their critical role in testicular function and their previously observed sensitivity to phthalate esters.

The exposure of these co-cultures to MPP resulted in significant alterations to the ultrastructure of the Sertoli cells. nih.gov Key observations included changes in the configuration of the plasma membrane, leading to the formation of long, thin cytoplasmic processes known as filopodia. nih.gov Accompanying these membrane alterations were changes in the distribution of microfilaments, which are essential components of the cellular cytoskeleton responsible for maintaining cell shape and motility. nih.gov Furthermore, an increased density of ribosomes, smooth endoplasmic reticulum, and the Golgi complex was noted, suggesting an impact on protein synthesis and cellular metabolism. nih.gov

These qualitative changes observed in vitro were comparable to the in vivo effects of the parent compound, di-n-pentyl phthalate (DPP), on Sertoli cells, suggesting that the in vitro system provides a relevant model for studying the compound's mechanism of action. nih.govnih.gov The similarity in the cellular response to MPP and another phthalate monoester, mono-(2-ethylhexyl) phthalate (MEHP), further suggests a shared mechanism of toxicity that could potentially be extrapolated to other related monoesters, including terephthalates. nih.gov

Table 1: Summary of Ultrastructural Changes in Rat Sertoli Cells Exposed to Mono-n-pentyl Phthalate (MPP) in Co-culture

| Cellular Component | Observed Ultrastructural Change | Potential Functional Implication |

| Plasma Membrane | Formation of long, thin cytoplasmic processes (filopodia) | Altered cell-cell communication and interaction |

| Microfilaments | Changes in distribution | Disruption of cytoskeleton, affecting cell shape and integrity |

| Ribosomes | Increased density | Alterations in protein synthesis |

| Smooth Endoplasmic Reticulum | Increased density | Changes in lipid metabolism and detoxification processes |

| Golgi Complex | Increased density | Alterations in protein modification and transport |

Data sourced from Creasy et al., 1988. nih.gov

Enzyme Assays for Mechanistic Characterization

Enzyme assays are fundamental in vitro tools for characterizing the interaction of a compound with specific enzymes, which can elucidate its metabolic fate and its potential to inhibit or induce enzymatic activity. While specific enzyme assays for this compound are not extensively documented in the literature, the general methodologies used for studying the enzymatic degradation of Polyethylene Terephthalate (PET) and its intermediates are highly relevant.

The enzymatic hydrolysis of PET, a polymer of terephthalic acid and ethylene (B1197577) glycol, involves the action of hydrolases such as cutinases and PETases. researchgate.netbiorxiv.org These enzymes break down the polymer into smaller oligomers and eventually into terephthalic acid and its monoesters, such as Mono-(2-hydroxyethyl) terephthalate (MHET). biorxiv.org Assays developed to monitor this process can be adapted to study the further metabolism or enzymatic interaction of terephthalate monoesters like this compound.

Commonly used enzyme assay techniques include:

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a result of the enzymatic reaction. For instance, the release of terephthalic acid or its derivatives can be monitored in the UV range. nih.gov

pH-Stat Titration: The hydrolysis of ester bonds releases carboxylic acids, leading to a decrease in pH. A pH-stat assay maintains a constant pH by titrating with a base, and the rate of base addition is proportional to the rate of the enzymatic reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. In the context of terephthalate monoesters, HPLC can be used to measure the disappearance of the substrate (this compound) and the appearance of its metabolites over time.

These assays can be utilized to screen for enzymes capable of hydrolyzing this compound, to determine the kinetic parameters of the enzymatic reaction (e.g., Km and kcat), and to investigate the inhibitory potential of the compound on other enzymes. nih.gov

Molecular Dynamics Simulations for Interaction Analysis

MD simulations can be used to:

Predict Binding Modes: By simulating the interaction between a ligand (e.g., this compound) and a protein, it is possible to predict the most stable binding poses and identify the key amino acid residues involved in the interaction. researchgate.netnih.gov

Calculate Binding Free Energies: Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity of a ligand to a protein, providing a quantitative measure of the interaction strength. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the target protein, which can in turn affect its function.

For example, MD simulations have been used to study the binding of PET oligomers to the active site of PETase, identifying the specific residues that form hydrogen bonds and hydrophobic interactions with the substrate. researchgate.netnih.gov Similar computational approaches could be applied to model the interaction of this compound with various proteins, such as nuclear receptors or metabolic enzymes, to predict its potential biological targets and mechanisms of action. These in silico studies can guide further experimental investigations by identifying key interactions to be tested in cell-based or enzyme assays.

Q & A

Q. How should researchers structure interdisciplinary collaborations to address gaps in this compound risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.